molecular formula C8H10BrNO B1406039 3-Bromo-2-ethoxyaniline CAS No. 1512352-61-2

3-Bromo-2-ethoxyaniline

Cat. No. B1406039
M. Wt: 216.07 g/mol
InChI Key: JMAPHZOYULVBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-ethoxyaniline is a chemical compound with the empirical formula C7H8BrNO . Its molecular weight is approximately 202.05 g/mol . The compound consists of a bromine atom, an ethoxy group (C2H5O), and an aniline moiety (C6H5N) attached to a central carbon atom.

Scientific Research Applications

Synthesis and Characterization

  • The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized, characterized, and its properties were analyzed using spectroscopic techniques and single-crystal X-ray diffraction. This research contributes to the understanding of molecular interactions and properties of compounds related to 3-Bromo-2-ethoxyaniline (Demircioğlu et al., 2019).

Chemical Transformations

  • 2,2,3-Tribromopropanal, a versatile reagent, was used for the transformation of 4-nitro- and 4-methoxyanilines into 3-bromoquinolines and 3-bromoquinolin-6-ols, highlighting its potential in synthesizing derivatives of 3-Bromo-2-ethoxyaniline (Lamberth et al., 2014).

Biological Activities

  • A study on the synthesis and biological activities of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, starting from 2‐Bromo‐4‐fluoroaniline, indicated significant antibacterial activity against various strains (Abdel‐Wadood et al., 2014).

Pharmaceutical Development

  • The synthesis of S14161 and its analogues, including 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), demonstrated potential as antitumor agents, showcasing the significance of bromo-ethoxyaniline derivatives in pharmaceutical research (Yin et al., 2013).

properties

IUPAC Name

3-bromo-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPHZOYULVBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-ethoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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